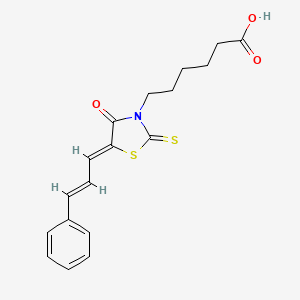

6-(4-Oxo-5-(3-phenylallylidene)-2-thioxothiazolidin-3-yl)hexanoic acid

Description

Significance of Thiazolidinone-Based Therapeutics in Modern Drug Discovery

Thiazolidinones represent a cornerstone of heterocyclic chemistry due to their structural adaptability and broad pharmacological profiles. These five-membered rings containing nitrogen and sulfur atoms enable precise molecular modifications that enhance target specificity and therapeutic efficacy. Contemporary drug discovery programs prioritize thiazolidinone derivatives for their demonstrated activities against antimicrobial pathogens, cancer cell lines, and metabolic disorders. The scaffold’s ability to inhibit bacterial peptidoglycan biosynthesis and modulate peroxisome proliferator-activated receptor gamma (PPAR-γ) pathways underscores its versatility.

A critical advantage lies in the thiazolidinone core’s capacity to accommodate diverse substituents, enabling structure-activity relationship (SAR) optimizations. For instance, electron-withdrawing groups at the 2-position enhance antimicrobial potency by mimicking phosphate bioisosteres, while arylidene modifications at the 5-position improve anti-inflammatory effects through cyclooxygenase-2 (COX-2) inhibition. Such tunability positions thiazolidinones as indispensable templates for addressing multidrug-resistant infections and complex chronic diseases.

Historical Evolution of 4-Thioxothiazolidinone Derivatives in Medicinal Chemistry

The development of 4-thioxothiazolidinones marks a pivotal advancement in heterocyclic drug design. Early studies in the 2000s revealed that replacing the 4-oxo group with a thioxo moiety significantly altered electronic properties, enhancing interactions with cysteine-rich enzymatic targets. Tenório et al. (2005) pioneered this approach by synthesizing 2-arylhydrazone-3-phenyl-5-acetic acid thiazolidinones, which exhibited superior anti-Toxoplasma gondii activity compared to hydroxyurea. Subsequent modifications, such as ferrocene incorporation at the hydrazone nitrogen, further improved parasiticidal effects while reducing cytotoxicity.

By 2017, Carradori et al. demonstrated that 4-thioxothiazolidinones with optimized substituents achieved 5 μM IC~50~ values against T. gondii, outperforming sulfadiazine (43 μM). These innovations highlight the scaffold’s evolution from simple antibacterial agents to multifunctional therapeutics capable of targeting intracellular pathogens and cancer cells.

Positional Analysis of 6-(4-Oxo-5-(3-phenylallylidene)-2-thioxothiazolidin-3-yl)hexanoic Acid in Heterocyclic Pharmacophores

The compound this compound integrates three critical modifications that define its pharmacological potential:

- 3-Position Hexanoic Acid Chain : The six-carbon aliphatic acid enhances aqueous solubility and bioavailability, facilitating membrane permeation. Similar carboxylate-containing thiazolidinones exhibit improved pharmacokinetic profiles due to increased hydrogen bonding with biological targets.

- 2-Thioxo Group : This substitution introduces a sulfur atom capable of forming disulfide bonds with cysteine residues in enzymatic active sites, as observed in mycobacterial rhamnose synthase inhibitors.

- 5-(3-Phenylallylidene) Substituent : The conjugated allylidene system extends π-electron delocalization, stabilizing ligand-receptor complexes. Arylidene groups at this position are associated with enhanced anticancer activity via topoisomerase inhibition.

Table 1: Structural Features and Their Pharmacological Implications

Research Imperatives and Knowledge Gaps in Thiazolidinone Derivative Studies

Despite advancements, critical gaps persist in understanding the mechanistic nuances of 4-thioxothiazolidinones. The compound’s hexanoic acid side chain warrants investigation into its role in cellular uptake and metabolic stability. Additionally, the synergistic effects of combining thioxo and allylidene groups remain unexplored, particularly in contexts of multidrug resistance.

Future studies should prioritize:

- Target Identification : Elucidating whether the compound inhibits PPAR-γ, DNA topoisomerases, or novel bacterial targets.

- Formulation Strategies : Developing nanoencapsulation or prodrug approaches to overcome first-pass metabolism.

- Computational Modeling : Applying quantitative structure-activity relationship (QSAR) models to predict off-target effects and optimize therapeutic indices.

Properties

IUPAC Name |

6-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S2/c20-16(21)12-5-2-6-13-19-17(22)15(24-18(19)23)11-7-10-14-8-3-1-4-9-14/h1,3-4,7-11H,2,5-6,12-13H2,(H,20,21)/b10-7+,15-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSQLRKBOCURJB-XGQUATGFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Oxo-5-(3-phenylallylidene)-2-thioxothiazolidin-3-yl)hexanoic acid typically involves multiple steps, starting with the formation of the thiazolidine ring. This can be achieved through the reaction of a suitable thiol with a carbonyl compound under acidic conditions. The phenylallylidene group is then introduced through a subsequent reaction with a phenyl-substituted aldehyde or ketone.

Industrial Production Methods: In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the use of specialized reactors and precise control of reaction conditions such as temperature, pressure, and pH to optimize the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiazolidines or other derivatives.

Scientific Research Applications

Chemistry: This compound is used in the synthesis of various pharmaceuticals and organic intermediates. Biology: It can be employed in biochemical studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, modulating biochemical processes. The exact mechanism of action would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Key Observations :

- Aromatic Substituents : The 3-phenylallylidene group in the target compound differs from benzylidene or furyl-based substituents in analogs, which could modulate π-conjugation and intermolecular interactions .

- Synthesis Efficiency : Yields for acetic acid derivatives vary widely (24–73%), influenced by steric and electronic effects of substituents .

Physicochemical Properties

- Melting Points : Acetic acid derivatives with bulkier substituents (e.g., 4-benzyloxy-3-methoxybenzylidene) exhibit higher melting points (277–280°C vs. 172–175°C), likely due to enhanced crystallinity from polar groups .

- Elemental Composition : For example, (4-Oxo-5-{[3-(2-phenylethoxy)phenyl]methylidene}-2-thioxothiazolidin-3-yl)acetic acid shows calculated C 60.13%, H 4.29%, N 3.51%, closely matching experimental values (C 60.26%, H 4.45%, N 3.67%) .

Biological Activity

6-(4-Oxo-5-(3-phenylallylidene)-2-thioxothiazolidin-3-yl)hexanoic acid is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in oncology and as an antimicrobial agent. This compound's structure features a thiazolidinone ring, which is known for various pharmacological properties, including anticancer and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 361.48 g/mol. The compound includes a thiazolidinone moiety, which is significant for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of thiazolidinones exhibit notable cytotoxic effects against various cancer cell lines. Specifically, compounds similar to this compound have shown moderate cytotoxicity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells, possibly through the activation of caspases and the modulation of signaling pathways related to cell survival and proliferation .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 | Moderate | Induction of apoptosis |

| MCF7 | Moderate | Caspase activation |

Antimicrobial Activity

The thiazolidinone derivatives have also been evaluated for their antimicrobial properties. The presence of the thioxothiazolidin ring enhances the compound's ability to inhibit bacterial growth. Studies have reported that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The exact mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Studies

- Cytotoxicity Against Cancer Cells : A study synthesized several thiazolidinone derivatives, including those related to this compound, and tested their cytotoxicity against K562 and MCF7 cell lines. Results indicated that these compounds could inhibit cell proliferation effectively, with varying degrees of potency depending on structural modifications .

- Antimicrobial Screening : Another research effort focused on testing the antimicrobial efficacy of thiazolidinone derivatives against common pathogens such as E. coli and S. aureus. The findings demonstrated that certain modifications to the thiazolidinone structure significantly enhanced antimicrobial activity, highlighting the importance of chemical structure in determining biological outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.